2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine moiety fused with an azetidine ring and a cyclopenta[c]pyridazinone core. The intricate arrangement of these rings endows the compound with unique chemical and biological properties, making it a promising candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step reactions. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves a multi-step sequence consisting of key steps such as the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of solvent-free reactions and one-pot procedures to streamline the synthesis and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure high efficiency and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often necessitate anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: The compound exhibits significant anticancer activity, making it a potential candidate for the development of new chemotherapeutic agents
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as VEGFR-2, by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of critical cellular processes, such as cell proliferation and angiogenesis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Exhibits cytotoxic activity on various cancer cell lines.
Thieno[2,3-d]pyrimidine derivatives: Known for their kinase inhibition and anticancer properties.
Uniqueness
2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets and its potential for diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15-6-12-2-1-3-14(12)20-22(15)9-11-7-21(8-11)16-13-4-5-24-17(13)19-10-18-16/h4-6,10-11H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWCSXZIPNWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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